1-Butyl-3-methylcyclohex-2-en-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
122364-47-0 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-butyl-3-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C11H20O/c1-3-4-7-11(12)8-5-6-10(2)9-11/h9,12H,3-8H2,1-2H3 |
InChI Key |
DXCCDGWGQJSGTI-UHFFFAOYSA-N |
SMILES |
CCCCC1(CCCC(=C1)C)O |
Canonical SMILES |
CCCCC1(CCCC(=C1)C)O |
Synonyms |
2-Cyclohexen-1-ol, 1-butyl-3-methyl- |
Origin of Product |
United States |
Stereochemical Investigations and Control in 1 Butyl 3 Methylcyclohex 2 En 1 Ol Systems
Principles of Enantioselectivity and Diastereoselectivity in Cyclohexenol (B1201834) Synthesis
The synthesis of specific stereoisomers of substituted cyclohexenols is a key challenge in organic chemistry. Enantioselectivity refers to the preferential formation of one enantiomer over the other, while diastereoselectivity is the preferential formation of one diastereomer. In the context of cyclohexenol synthesis, these principles are critical for producing compounds with desired three-dimensional structures.
Control of stereoselectivity in the synthesis of cyclic allylic alcohols can be achieved through various strategies. Directed reactions, where a functional group within the starting material influences the stereochemical course of a reaction, are particularly common. For instance, in the aziridination of cyclic allylic alcohols, the hydroxyl group can direct the incoming reagent to one face of the double bond, leading to high diastereoselectivity. rsc.orgrsc.org The choice of reagents and catalysts is also paramount. Chiral catalysts, such as ion-paired rhodium complexes, can create a chiral environment around the reactants, enabling highly enantioselective transformations like aziridination and C-H amination. nih.gov
The synthesis of cyclohexenone acids, which can be precursors to cyclohexenols, demonstrates how reaction pathways can dictate stereochemical outcomes. Depending on the reaction conditions, the mechanism can proceed through different pathways, such as a nih.govnih.gov-sigmatropic rearrangement or an intermolecular aldol (B89426) condensation followed by electrocyclization, to yield different diastereomers (syn or anti conformers). acs.org This highlights that the stereochemical outcome is not just a feature of the reagents but is deeply embedded in the reaction mechanism itself. acs.org The goal is often to develop methods that are not only selective but also efficient, providing high yields of the desired stereoisomer. nih.gov
Conformational Analysis of Substituted Cyclohexenols and their Derivatives
Substituted cyclohexanes and their unsaturated derivatives, such as cyclohexenols, are not planar. They exist in various interconverting three-dimensional shapes known as conformations. The most stable conformation for a cyclohexane (B81311) ring is the chair form, which minimizes both angle strain and torsional strain. slideshare.net For substituted cyclohexanes, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. libretexts.org
A fundamental principle of conformational analysis is that substituents, particularly bulky ones, preferentially occupy the equatorial position to avoid steric hindrance. libretexts.orglibretexts.org This steric clash, known as 1,3-diaxial interaction, occurs between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org The larger the substituent, the greater the steric strain and the stronger the preference for the equatorial position. libretexts.orglibretexts.org In a molecule like 1-butyl-3-methylcyclohexane, the bulky t-butyl group will strongly favor the equatorial position, effectively "locking" the conformation. libretexts.orgyoutube.com For 1,3-disubstituted cyclohexanes, a cis isomer can have both substituents in equatorial positions, which is often the most stable arrangement. libretexts.org
The cyclohex-2-en-1-ol ring in 1-butyl-3-methylcyclohex-2-en-1-ol adopts a half-chair conformation. The conformational preferences still play a crucial role. The substituents (butyl and methyl groups) and the hydroxyl group will arrange themselves to minimize steric interactions. The relative stability of different conformations is determined by the energetic cost associated with placing larger groups in more sterically hindered positions. Dynamic NMR spectroscopy is a key technique used to study the energy barriers and preferred conformations of such cyclic systems. rsc.org
| Substituent | Steric Strain (kJ/mol) |
|---|---|
| -CH₃ (Methyl) | 7.6 |
| -CH₂CH₃ (Ethyl) | 8.0 |
| -CH(CH₃)₂ (Isopropyl) | 9.2 |
| -C(CH₃)₃ (tert-Butyl) | ~22.8 |
| -OH (Hydroxyl) | 4.2 |
| -F (Fluoro) | 1.0 |
| -Cl (Chloro) | 2.5 |
| -Br (Bromo) | 2.3 |
This table illustrates the energy cost of placing a substituent in an axial position compared to an equatorial position. Larger values indicate a stronger preference for the equatorial position. Data sourced from multiple chemistry resources. libretexts.orglibretexts.org
Stereochemical Control in Specific Chemical Transformations
Elimination reactions of cyclohexanols to form alkenes are governed by specific regiochemical and stereochemical rules. The regiochemistry, or the position of the new double bond, is often predicted by Zaitsev's rule, which states that the more substituted (more stable) alkene is the major product. libretexts.orglibretexts.org However, stereochemistry can override this rule.
There are two primary mechanisms for elimination: E1 and E2. labster.com
E1 Mechanism: This is a two-step process that proceeds through a carbocation intermediate. libretexts.org For cyclohexanols, the reaction is typically initiated by protonating the hydroxyl group to make it a good leaving group (water). libretexts.orglabster.com The subsequent loss of water forms a carbocation, and a proton is then removed from an adjacent carbon to form the double bond. Because it involves a planar carbocation, the E1 reaction is not as stereochemically demanding, but it generally favors the formation of the more stable trans alkene. libretexts.org
E2 Mechanism: This is a one-step, concerted reaction where a base removes a proton and the leaving group departs simultaneously. libretexts.org The E2 reaction has a strict stereochemical requirement: the hydrogen to be removed and the leaving group must be in an anti-periplanar (or trans-diaxial) arrangement. libretexts.orgchemistrysteps.com This means both groups must be in axial positions on adjacent carbons, on opposite sides of the ring. libretexts.org This requirement is a powerful tool for controlling the regiochemical and stereochemical outcome of the elimination, as only hydrogens that can adopt this specific orientation can be removed. libretexts.orgyoutube.com If the required anti-periplanar arrangement cannot be achieved for the formation of the Zaitsev product, the less substituted Hofmann product may be formed instead. libretexts.org
Aziridination, the formation of a three-membered ring containing a nitrogen atom, is a valuable transformation in organic synthesis. When applied to cyclic allylic alcohols like those in the this compound family, the reaction can be highly stereoselective.
The hydroxyl group of the allylic alcohol plays a crucial directing role. In reactions using reagents like chloramine-T salts, the aziridination often proceeds with high cis-diastereoselectivity, meaning the aziridine (B145994) ring is formed on the same face of the cyclohexene (B86901) ring as the hydroxyl group. rsc.orgrsc.orgchem960.com This is analogous to the stereodirecting effect observed in the epoxidation of these same alcohols. rsc.org Studies have shown that the stereoselectivity is highly dependent on the structure of the allylic alcohol and the specific aziridinating agent used. rsc.orgrsc.orgbath.ac.uk For example, complete cis-diastereoselectivity has been observed in the aziridination of certain 1,3-disubstituted allylic alcohols. rsc.orgchem960.com The choice of the N-sulfonyl group on the chloramine (B81541) salt (e.g., TsNClNa vs. BusNClNa) can also influence the degree of cis-stereoselectivity, with different reagents providing better results for specific substrates. rsc.org This directing effect allows for the predictable synthesis of specific diastereomers. rsc.org
| Allylic Alcohol Substrate | Aziridination Reagent | Diastereomeric Ratio (cis:trans) | Reference |
|---|---|---|---|
| Cyclohex-2-en-1-ol | TsNClNa | 70:30 | rsc.org |
| Cyclohex-2-en-1-ol | BusNClNa | 80:20 | rsc.org |
| 1,3-disubstituted allylic alcohols | TsNClNa or BusNClNa | >95:5 (complete cis-selectivity) | rsc.orgchem960.com |
| Cyclohex-3-en-1-ol (homoallylic) | Acetoxyaminoquinazolone | Stereospecific (cis-product) | psu.edursc.org |
This table summarizes findings on the stereoselective aziridination of cyclic alcohols, demonstrating the directing effect of the hydroxyl group and the influence of the reagent on the product ratio. The 'cis' isomer refers to the aziridine ring being on the same side as the hydroxyl group.
Methodologies for Absolute and Relative Stereochemistry Determination
Determining the precise three-dimensional structure, including the absolute and relative configuration of stereocenters in a molecule like this compound, is essential for its complete characterization. A variety of instrumental and chemical methods are employed for this purpose. researchgate.net
X-ray Crystallography: This is considered the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal of the compound can be grown. researchgate.netnih.gov It provides a detailed three-dimensional map of the electron density in the molecule, allowing for unambiguous assignment of all stereocenters.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can distinguish between diastereomers, it cannot differentiate between enantiomers. However, by using chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents, enantiomers can be converted into diastereomeric species or placed in a chiral environment, which makes them distinguishable by NMR. stackexchange.com This allows for the determination of enantiomeric excess and, in some cases, the assignment of absolute configuration by comparing the spectra to known standards. stackexchange.com
Chiroptical Methods: These techniques rely on the differential interaction of chiral molecules with polarized light.
Optical Rotatory Dispersion (ORD) and Specific Rotation: Measuring the optical rotation of a pure enantiomer and comparing it to literature values for known compounds is a classical method. stackexchange.com
Circular Dichroism (CD): Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful, non-destructive techniques. nih.gov They measure the difference in absorption of left and right circularly polarized light. researchgate.net By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be confidently assigned without the need for crystallization. nih.govstackexchange.com This approach is particularly valuable when X-ray crystallography is not feasible. nih.gov
Chemical correlation, where a new compound is synthesized from or converted into a compound of known stereochemistry through stereospecific reactions, is another robust but often more time-consuming method for establishing absolute configuration. researchgate.net
Reactivity Profiles and Chemical Transformations of 1 Butyl 3 Methylcyclohex 2 En 1 Ol and Unsaturated Cyclohexenol Frameworks
Mechanistic Studies of Oxidative and Reductive Processes
The oxidation and reduction of unsaturated alcohols like 1-butyl-3-methylcyclohex-2-en-1-ol involve intricate mechanistic pathways that are influenced by reaction conditions and the nature of the reagents employed.
Pyrolysis and Oxidation Mechanisms of Unsaturated Alcohols
The thermal decomposition (pyrolysis) and oxidation of unsaturated alcohols are complex processes that proceed through radical mechanisms. researchgate.net The reactivity is significantly influenced by the position of the double bond relative to the hydroxyl group. researchgate.net In the case of β,γ-unsaturated alcohols such as this compound, pyrolysis is dominated by radical chemistry, with hydrogen abstraction from the alcohol forming resonantly stabilized radicals as a key conversion pathway. researchgate.net Subsequent decomposition and oxidation of these radicals can lead to the formation of various products, including unsaturated aldehydes and dienes. researchgate.net
The oxidation of cyclohexanols, including unsaturated derivatives, can be achieved using various oxidizing agents, such as chromic acid. The conformation of the hydroxyl group (axial vs. equatorial) can influence the reaction rate. youtube.com Generally, the oxidation of a secondary alcohol to a ketone is a common transformation. However, for a tertiary alcohol like this compound, oxidation is more challenging and can lead to C-C bond cleavage under harsh conditions. ncert.nic.in The oxidation of cyclohexane (B81311) itself is a radical chain reaction that forms cyclohexanol (B46403) and cyclohexanone (B45756). rsc.org This process can be catalyzed by various metal complexes. rsc.org
| Reaction Type | Key Mechanistic Features | Potential Products from Unsaturated Cyclohexenols |
| Pyrolysis | Radical chain mechanism, H-abstraction, resonance-stabilized intermediates. researchgate.net | Unsaturated aldehydes, dienes, smaller fragmentation products. researchgate.net |
| Oxidation | Radical or non-radical pathways depending on the oxidant. For tertiary alcohols, C-C bond cleavage is possible. ncert.nic.innih.gov | α,β-Unsaturated ketones (from secondary allylic alcohols), epoxides, products of oxidative cleavage. nih.gov |
Hydrogenation and Transfer Hydrogenation Reactions of Unsaturated Carbocycles
The reduction of the double bond in unsaturated carbocycles like this compound can be accomplished through hydrogenation or transfer hydrogenation. Catalytic hydrogenation of alkenes typically occurs in the presence of a metal catalyst (e.g., Ni, Pd, Pt) and hydrogen gas. chemguide.co.uk The reaction proceeds via the Horiuti-Polanyi mechanism, involving the adsorption of both the alkene and hydrogen onto the catalyst surface, followed by stepwise addition of hydrogen atoms to the double bond. aocs.orgyoutube.com
Transfer hydrogenation offers an alternative, often milder, method where a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used instead of H₂ gas. nih.govshu.edu This process is also catalyzed by transition metal complexes, with ruthenium and iron catalysts being particularly effective for the transfer hydrogenation of allylic alcohols. nih.govacs.org The reaction can proceed through a tandem isomerization/hydrogenation pathway, where the allylic alcohol is first isomerized to a ketone, which is then reduced to the saturated alcohol. core.ac.uk
| Catalyst System | Hydrogen Source | Substrate Scope | Typical Yields |
| (Cyclopentadienone)iron(0) carbonyl complex / K₂CO₃ | Isopropanol | Diverse allylic alcohols. nih.govacs.org | Up to 83% isolated yield. nih.govacs.org |
| Ru(OH)x/Al₂O₃ | Isopropyl alcohol | Allylic alcohols. thieme-connect.de | High yields (e.g., 94% for 1-octen-3-ol). thieme-connect.de |
| [RuCl₂(η⁶-C₆Me₆)₂] | Isopropyl alcohol | Allylic alcohols. | Not specified. |
| Nickel | Hydrogen gas | Alkenes. chemguide.co.uk | High conversion. |
Functionalization and Derivatization Reactions
The presence of both a hydroxyl group and a double bond in this compound allows for a variety of functionalization reactions, enabling the introduction of new atoms and molecular fragments.
Hypervalent Iodine-Promoted Fluorocyclization of Unsaturated Alcohols
Hypervalent iodine reagents, such as difluoroiodoarenes, can promote the fluorocyclization of unsaturated alcohols. acs.orgacs.org This reaction provides a powerful method for the synthesis of fluorinated cyclic ethers. The mechanism of this transformation has been a subject of detailed study. It is proposed to proceed through a metathesis mechanism involving a relatively weak iodine(III)-π intermediate, rather than a classic Sɴ2 attack on an iodine(III)iranium intermediate. acs.orgacs.org A key aspect of this mechanism is the "double-activation" mode, where both Lewis and Brønsted acid activation by the hypervalent iodine reagent play a crucial role. acs.org The selectivity of the cyclization (e.g., 6-endo vs. 5-exo) can be dependent on the substrate and reaction conditions. For unsaturated alcohols, a "fluorination first and cyclization later" pathway is often favored, leading to the formation of a six-membered ether ring. nih.govnih.govfrontiersin.org
Rearrangement Pathways of Allylic Alcohols and Epoxides
Allylic alcohols like this compound can undergo various rearrangement reactions. One notable example is the Overman rearrangement, which converts allylic alcohols into allylic amines via a nih.govnih.gov-sigmatropic rearrangement of an intermediate allylic trichloroacetimidate. organic-chemistry.org This reaction is valuable for synthesizing nitrogen-containing compounds. organic-chemistry.org Hot water has also been shown to act as a mild acid catalyst for the 1,n-rearrangement of allylic alcohols, which can lead to the formation of conjugated polyenes. acs.orgnih.gov
Epoxides derived from unsaturated cyclohexenols, such as cyclohexene (B86901) oxide, are versatile intermediates that undergo ring-opening reactions. wikipedia.org These reactions can be catalyzed by Lewis acids, and the regioselectivity is often governed by the Fürst-Plattner rule, which favors a pathway proceeding through a chair-like transition state. nih.gov The reaction of cyclohexene oxide with various lithium alkylamides can lead to the formation of allylic alcohols through a rearrangement process. acs.orgacs.org Furthermore, electrochemical methods have been developed for the semipinacol rearrangement of allylic alcohols, providing a route to construct α-quaternary carbon centers. acs.org
| Rearrangement Type | Reagents/Conditions | Key Transformation |
| Overman Rearrangement | 1. Cl₃CCN, NaH (cat.) 2. Heat or Pd(II)/Hg(II) catalyst | Allylic alcohol → Allylic amine. organic-chemistry.org |
| Hot Water-Promoted Rearrangement | Hot water | 1,n-rearrangement of allylic alcohols to form conjugated systems. acs.orgnih.gov |
| Epoxide Rearrangement | Lithium alkylamides | Cyclohexene oxide → Allylic alcohols. acs.orgacs.org |
| Electrochemical Semipinacol Rearrangement | Electrochemical oxidation | Allylic alcohol → β-functionalized ketone with α-quaternary center. acs.org |
Allylic Transformations and Substitutions
The allylic position in unsaturated cyclohexenols is a prime site for substitution reactions. These transformations often proceed through the formation of a π-allyl intermediate, typically with the aid of a transition metal catalyst, most commonly palladium. libretexts.org The regioselectivity of the nucleophilic attack on the π-allyl complex is a key challenge, with the formation of linear or branched products being possible. libretexts.org
Allylic amination and etherification are important transformations that can be achieved using chiral iridium catalysts to control enantioselectivity. libretexts.org The direct reaction of allylic alcohols with nucleophiles can be facilitated by in situ activation of the hydroxyl group. libretexts.org Allylic substitution reactions are not limited to C-N and C-O bond formation; C-C bond formation is also a significant application. science.gov These reactions provide powerful tools for the construction of complex molecular architectures. rsc.org
Isomerization Processes in α,β- and β,γ-Unsaturated Alcohols
The isomerization of allylic alcohols, which involves the 1,3-transposition of a hydroxyl group and a double bond, is a key transformation in organic synthesis. This process can be catalyzed by acids, bases, or transition metals, and can also be induced thermally. The position of the double bond in the resulting isomer is dictated by the reaction conditions and the substitution pattern of the substrate.
For a tertiary allylic alcohol like this compound, which is an α,β-unsaturated alcohol, isomerization can lead to the corresponding β,γ-unsaturated isomer. The equilibrium between these forms is often influenced by the relative thermodynamic stabilities of the isomers.
Metal-Catalyzed Isomerization:
Transition metal complexes are potent catalysts for the isomerization of allylic alcohols. Ruthenium, rhodium, and iridium complexes have been shown to be particularly effective. For instance, the isomerization of 3-methyl-2-cyclohexen-1-ol, a structural analog of this compound, has been studied using ruthenium complexes. rsc.org These reactions often proceed through the formation of a metal-hydride species and involve a 1,3-hydrogen shift mechanism. The catalytic cycle typically involves the coordination of the allylic alcohol to the metal center, followed by oxidative addition, hydride migration, and reductive elimination to yield the isomerized product.
Vanadium oxo complexes have also been employed as catalysts for the isomerization of allylic alcohols. In a study involving (S)-3-methyl-2-cyclohexen-1-ol, treatment with a VO(acac)₂-Me₃SiOOSiMe₃ catalyst resulted in the formation of (R)-1-methyl-2-cyclohexen-1-ol, demonstrating a transposition of the hydroxyl group. thieme-connect.com
Thermally-Induced Isomerization:
Thermal isomerization of allylic alcohols can lead to the formation of saturated ketones via a rsc.org-hydrogen shift to form an enol intermediate, which then tautomerizes to the more stable ketone. This process, however, often requires high temperatures. A related and synthetically useful transformation is the oxy-Cope rearrangement, a-sigmatropic rearrangement of 1,5-dien-3-ols to form unsaturated carbonyl compounds. While not a direct isomerization of an α,β-unsaturated alcohol, it represents a powerful thermal rearrangement involving an allylic alcohol moiety.
Base-Catalyzed Isomerization:
Base-catalyzed isomerization of allylic alcohols can also occur, often proceeding via an deprotonation-reprotonation sequence. rsc.org The regioselectivity of this process is dependent on the relative acidities of the allylic protons and the stability of the resulting intermediates.
The specific reactivity of this compound in these isomerization reactions has not been extensively reported, but its synthesis from 3-methylcyclohex-2-enone and n-butyllithium has been documented, providing the spectral data for this compound. rsc.org
Interactive Data Table: Catalysts for Allylic Alcohol Isomerization
| Catalyst System | Substrate Example | Product | Reference |
| [RuClCp(PTA)₂] | 3-methyl-2-cyclohexen-1-ol | Isomerized products | rsc.org |
| VO(acac)₂-Me₃SiOOSiMe₃ | (S)-3-methyl-2-cyclohexen-1-ol | (R)-1-methyl-2-cyclohexen-1-ol | thieme-connect.com |
| Grubbs Catalyst | Various allylic alcohols | Ketones | |
| [Mn(PNP)(CO)₂Br]/KOtBu | Various allylic alcohols | Ketones |
Cyclization and Ring-Forming Reactions Involving Cyclohexenol (B1201834) Derivatives
The unsaturated cyclohexenol framework is a versatile precursor for the construction of various cyclic and polycyclic systems. The presence of both a nucleophilic hydroxyl group and a reactive double bond allows for a range of intramolecular cyclization and ring-forming reactions.
Pauson-Khand Reaction:
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. While the direct involvement of an allylic alcohol like this compound as the alkene component is possible, the hydroxyl group can also serve as a directing group or a tether in an intramolecular version of the reaction. For instance, a cyclohexenol derivative with a pendant alkyne chain could undergo an intramolecular Pauson-Khand reaction to generate a fused or bridged polycyclic ketone. This reaction is highly valued for its ability to rapidly build molecular complexity.
Ring-Closing Metathesis (RCM):
Ring-closing metathesis, catalyzed by ruthenium or molybdenum complexes, is a widely used method for the formation of cyclic alkenes. A cyclohexenol derivative bearing a second alkenyl chain can undergo RCM to form a new ring. For example, a 1-allyl-substituted cyclohexenol could potentially undergo RCM to form a bicyclic ether after subsequent functionalization. The functional group tolerance of modern RCM catalysts often allows for the presence of a free hydroxyl group.
Intramolecular Aldol (B89426) and Related Cyclizations:
The carbon framework of cyclohexenol derivatives can be elaborated to include other carbonyl functionalities, setting the stage for intramolecular aldol-type cyclizations. For example, oxidation of the allylic alcohol to the corresponding enone, followed by the introduction of a ketone or aldehyde elsewhere in the molecule, could lead to a precursor for an intramolecular aldol or Dieckmann condensation, forming bicyclic systems.
Acid-Catalyzed Cyclization:
Acid-catalyzed cyclization of unsaturated alcohols is a common method for the synthesis of heterocyclic compounds. In the case of a cyclohexenol derivative with an appropriately positioned nucleophile, treatment with acid could induce an intramolecular cyclization. For example, if the butyl group in this compound were to contain a terminal alkene, an acid-catalyzed intramolecular Prins-type reaction could potentially lead to the formation of a bicyclic ether.
Interactive Data Table: Ring-Forming Reactions with Cyclohexenol Derivatives
| Reaction Type | Reactant Features | Product Type | Key Reagents |
| Pauson-Khand Reaction | Alkene (in cyclohexenol) + Alkyne + CO | Cyclopentenone fused to cyclohexane | Co₂(CO)₈ |
| Ring-Closing Metathesis | Di-alkenyl substituted cyclohexenol | Bicyclic alkene | Grubbs or Schrock catalyst |
| Intramolecular Aldol | Dicarbonyl derivative of cyclohexenol | Bicyclic enone | Acid or Base |
| Acid-Catalyzed Cyclization | Cyclohexenol with pendant nucleophile | Bicyclic ether or other heterocycle | Protic or Lewis Acid |
Research Applications and Broader Impact in Organic Synthesis
Utility of 1-Butyl-3-methylcyclohex-2-en-1-ol and its Derivatives as Chiral Building Blocks in Natural Product Synthesis
Chiral building blocks are essential components in the asymmetric synthesis of natural products and pharmaceuticals, where specific stereoisomers are often responsible for the desired biological activity. wikipedia.org The parent compound, 3-methylcyclohex-2-en-1-ol, has been utilized in the synthesis of complex natural products. For instance, it has served as a starting material in the synthesis of 19-nor-1α, 25-dihydroxyvitamin D(3) derivatives. sigmaaldrich.com This highlights the value of the substituted cyclohexenol (B1201834) moiety as a versatile chiral synthon.
The introduction of a butyl group at the 1-position of 3-methylcyclohex-2-en-1-ol to form this compound adds another layer of complexity and potential for stereocontrol in synthesis. This tertiary allylic alcohol can be envisioned as a valuable chiral building block for the following reasons:
Defined Stereocenter: The hydroxyl group at C-1 creates a chiral center, allowing for the synthesis of enantiomerically pure or enriched products.
Functional Group Handles: The hydroxyl group and the double bond can be further functionalized to introduce new stereocenters and build molecular complexity.
Lipophilic Moiety: The butyl group can influence the solubility and biological activity of the final natural product.
While specific examples of the total synthesis of natural products using this compound are not readily found in the literature, the established utility of its structural analogs strongly suggests its potential as a valuable chiral precursor.
Table 1: Examples of Related Chiral Building Blocks in Synthesis
| Chiral Building Block | Application in Synthesis |
| (R)-Cyclohex-2-enol | Valuable building block in organic synthesis, with various methods developed for its enantioselective preparation. researchgate.net |
| 3-Methylcyclohex-2-en-1-ol | Used in the synthesis of 19-nor-1α, 25-dihydroxyvitamin D(3) derivatives. sigmaaldrich.com |
| trans-2-Phenylcyclohexanol | Employed as a chiral auxiliary in ene reactions. wikipedia.org |
Role in the Design and Synthesis of Complex Synthetic Precursors
The reactivity of the allylic alcohol and the substituted cyclohexene (B86901) ring in this compound makes it a versatile platform for the synthesis of more complex molecular architectures. The strategic manipulation of its functional groups can lead to a variety of synthetic intermediates.
A series of C-2 substituted 3-methylcyclohex-2-enones have been prepared and subsequently converted into their corresponding α,β-epoxyketones. rsc.org This demonstrates the potential for functionalization of the cyclohexene ring system. By analogy, this compound could be a precursor to a range of complex molecules through reactions such as:
Oxidation: Oxidation of the tertiary allylic alcohol could lead to the corresponding enone, a valuable intermediate in Michael additions and other conjugate addition reactions.
Epoxidation: Epoxidation of the double bond would generate a chiral epoxide, which can be opened stereoselectively to introduce two new stereocenters.
Rearrangement Reactions: Allylic rearrangements could be employed to transpose the functionality within the molecule, leading to different structural isomers.
The synthesis of 2-iodo-3-methylcyclohex-2-en-1-one and its subsequent use in coupling reactions further illustrates the potential for creating complex precursors from this type of scaffold. rsc.org The presence of the butyl group at the tertiary alcohol position in this compound would influence the stereochemical outcome of these transformations, offering a handle for diastereoselective synthesis.
Table 2: Potential Transformations of this compound for Complex Precursor Synthesis
| Reaction Type | Potential Product | Synthetic Utility |
| Oxidation | 1-Butyl-3-methylcyclohex-2-en-1-one | Michael acceptor, dienophile in Diels-Alder reactions. |
| Epoxidation | 1-Butyl-2,3-epoxy-3-methylcyclohexan-1-ol | Versatile intermediate for ring-opening reactions. |
| Allylic Rearrangement | 3-Butyl-1-methylcyclohex-2-en-1-ol | Access to constitutional isomers with different reactivity. |
Development of Chiral Stationary Phases for Enantioselective Chromatography
Enantioselective chromatography is a critical technique for the separation and analysis of chiral compounds, particularly in the pharmaceutical industry. phenomenex.com This method relies on the use of chiral stationary phases (CSPs) that can differentiate between enantiomers. eijppr.com CSPs are often created by immobilizing a chiral molecule onto a solid support, such as silica (B1680970) gel.
While there is no direct evidence of this compound being used to create a CSP, its inherent chirality makes it a candidate for such applications. The development of CSPs from various chiral molecules is an active area of research. For example, derivatives of cyclofructans and polysaccharides have been shown to be effective chiral selectors for HPLC. researchgate.netnih.gov
The principle behind a CSP based on this compound would involve its covalent attachment to a support material. The chiral environment created by the immobilized molecule would then allow for differential interactions with the enantiomers of a racemate, leading to their separation. The hydroxyl group provides a convenient handle for immobilization. The rigidity of the cyclohexene ring and the presence of multiple stereodifferentiating features (the chiral center, the double bond, and the alkyl substituents) could contribute to its effectiveness as a chiral selector. The development and evaluation of CSPs derived from such accessible chiral alcohols could be a promising avenue for future research in separation science.
Contributions to Understanding Chemical Ecology and Pheromone Synthesis
Chemical ecology is the study of the chemical interactions between living organisms. Pheromones, which are chemical signals used for communication between members of the same species, are a major focus of this field. rsc.org The synthesis of pheromones is crucial for their structural confirmation and for developing environmentally benign pest management strategies. scielo.edu.uy
The structurally related compound, 3-methylcyclohex-2-en-1-ol, is a known anti-aggregative pheromone of the Douglas-fir beetle, Dendroctonus pseudotsugae. medchemexpress.com Specifically, the enantiomeric composition of this pheromone is critical for its biological activity. This underscores the importance of stereocontrolled synthesis in the field of chemical ecology.
Q & A
Q. How should researchers interpret inconsistent cytotoxicity reports in cell-line studies?
- Methodological Answer : Standardize assays using ISO-certified cell lines and controls. Variability in 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays for cyclohexenol analogs was mitigated by normalizing to ATP-based viability assays .
Methodological Tables
| Parameter | Technique | Key Considerations | Reference |
|---|---|---|---|
| Stereochemical Purity | Chiral HPLC | Mobile phase optimization for baseline separation | |
| Thermal Stability | TGA/DSC | Heating rate ≤5°C/min to avoid decomposition | |
| Environmental Fate | OECD 301 Test | Use activated sludge from diverse sources | |
| Reaction Mechanism | DFT Calculations | Solvent continuum models (e.g., SMD) for accuracy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
